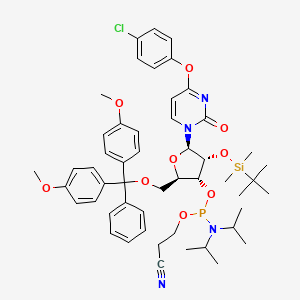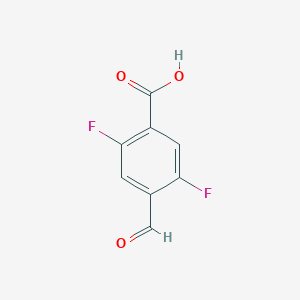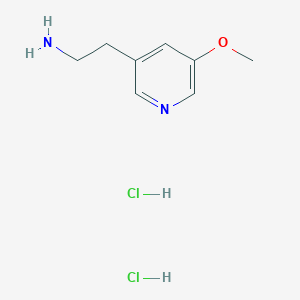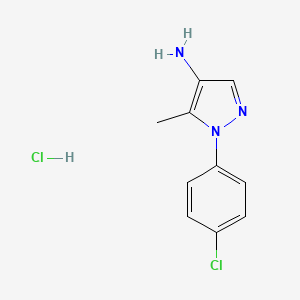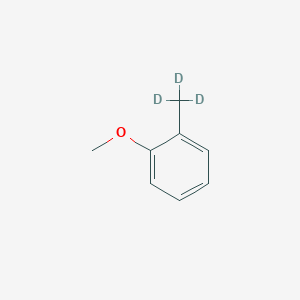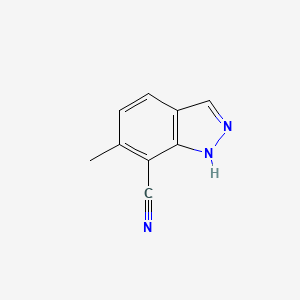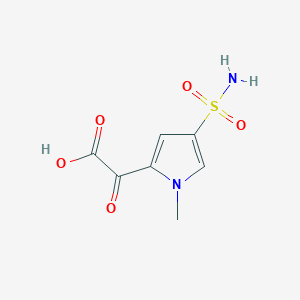
2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid
描述
2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid, also known as MSA or pyrrolidonecarboxylic acid, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MSA is a derivative of pyrrolidone, which is a five-membered lactam ring containing nitrogen. The sulfamoyl group attached to the pyrrolidone ring increases the compound's water solubility and enhances its biological activity.
作用机制
The mechanism of action of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in cells. 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.
生化和生理效应
2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid has been shown to have various biochemical and physiological effects on cells and tissues. 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid can reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid can also modulate the activity of immune cells, such as macrophages and T cells, by altering their cytokine production and phagocytic activity. In addition, 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid can affect the expression of genes involved in cell proliferation, differentiation, and apoptosis.
实验室实验的优点和局限性
One of the main advantages of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid is its water solubility, which makes it easy to dissolve in aqueous solutions and allows for its use in various biological assays. 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid is also relatively stable and can be stored for extended periods without degradation. However, 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid has some limitations for lab experiments, such as its potential cytotoxicity at high concentrations and its limited bioavailability in vivo. Therefore, careful optimization of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid concentration and administration route is necessary to ensure its effectiveness and safety.
未来方向
There are several future directions for research on 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid. One area of interest is the development of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid-based drugs for the treatment of inflammatory and neurodegenerative diseases. Another area of interest is the investigation of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid's potential as a plant growth regulator and its effects on crop yield and quality. Additionally, the incorporation of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid into biomaterials and its effects on their properties and biocompatibility warrant further investigation. Overall, 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid's diverse applications and potential for various fields make it an exciting area of research.
科学研究应用
2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In agriculture, 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid has been used as a plant growth regulator to enhance crop yield and quality. In material science, 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid has been incorporated into polymers to improve their mechanical properties and biocompatibility.
属性
IUPAC Name |
2-(1-methyl-4-sulfamoylpyrrol-2-yl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O5S/c1-9-3-4(15(8,13)14)2-5(9)6(10)7(11)12/h2-3H,1H3,(H,11,12)(H2,8,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEONOUVTRMBOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)C(=O)O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



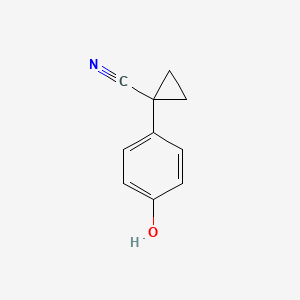
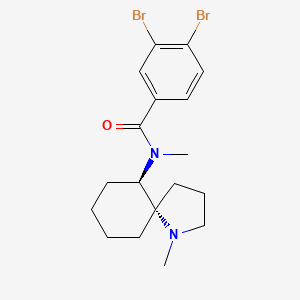
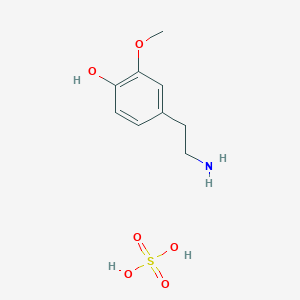
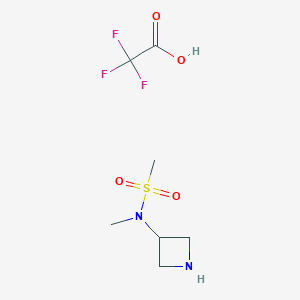
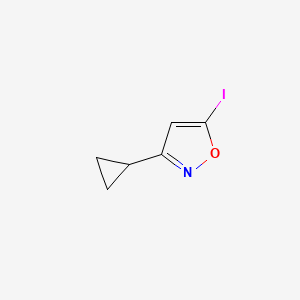
![8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one](/img/structure/B1435339.png)
![Carbamic acid, N-[[4-[chloro(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B1435340.png)
